molecular formula C8H17NO B14733920 Piperidine, N-(ethoxymethyl)- CAS No. 3275-13-6

Piperidine, N-(ethoxymethyl)-

Cat. No.: B14733920
CAS No.: 3275-13-6
M. Wt: 143.23 g/mol
InChI Key: IHQZMTASTVTDLX-UHFFFAOYSA-N
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Description

Contextual Significance of N-Substituted Piperidine (B6355638) Scaffolds in Synthetic Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.net Its saturated, puckered conformation allows for the precise spatial arrangement of substituents, which is critical for molecular recognition and biological activity. The substitution on the nitrogen atom, in particular, is a key determinant of a molecule's function and properties. ajchem-a.com

N-substituted piperidine scaffolds are significant for several reasons:

Modulation of Physicochemical Properties: The nature of the N-substituent profoundly impacts the lipophilicity, basicity, and metabolic stability of the piperidine-containing molecule. For instance, the introduction of an ethoxymethyl group, as in Piperidine, N-(ethoxymethyl)-, can influence membrane permeability and receptor-binding interactions. researchgate.net

Synthetic Handles and Protecting Groups: The N-substituent can function as a protecting group for the piperidine nitrogen during multi-step syntheses, preventing unwanted side reactions. Groups like N-(ethoxymethyl)- can be introduced and later removed under specific conditions, allowing for the selective modification of other parts of the molecule.

Pharmacological Activity: The piperidine moiety is a "privileged structure" in medicinal chemistry, appearing in over twenty classes of pharmaceuticals. nih.govnih.gov Derivatives have shown a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-Alzheimer's properties. ajchem-a.comajchem-a.com The development of novel N-substituted piperidines is a continuous effort in the quest for new therapeutic agents. ajchem-a.com

The synthesis of these scaffolds is a major focus in organic chemistry, with numerous methods being developed, including hydrogenation of pyridines, intra- and intermolecular cyclizations, and multicomponent reactions. nih.govnih.gov The efficiency and stereoselectivity of these synthetic routes are critical for accessing structurally diverse and complex piperidine derivatives. nih.gov

Historical Evolution of Research on N-(ethoxymethyl)-Piperidine and Related Derivatives

The study of piperidine and its derivatives dates back to the early days of organic chemistry, with the parent compound first being synthesized in 1894. The catalytic hydrogenation of pyridine (B92270) is a foundational method for preparing the piperidine ring. dtic.mil Research into the N-functionalization of amines is also a long-standing field. One of the earliest methods for the N-dealkylation of tertiary amines, the von Braun reaction, was reported in 1900, highlighting the early interest in modifying the nitrogen atom of cyclic amines. nih.gov

The specific synthesis of N-(ethoxymethyl)-piperidine is a direct application of the well-established nucleophilic substitution reaction. It is typically prepared through the reaction of piperidine with an α-halo ether like ethyl chloromethyl ether. ontosight.ai This type of N-alkoxymethylation has been a tool for synthetic chemists for many decades, often used to protect secondary amines or to introduce a labile N-substituent that can be cleaved under acidic conditions.

Contemporary Research Trajectories and Prospective Developments for Piperidine, N-(ethoxymethyl)-

Current research involving N-substituted piperidines is vibrant and multifaceted, driven by the continuous demand for new molecules in medicine and materials science. While Piperidine, N-(ethoxymethyl)- itself is a relatively simple molecule, it represents a class of compounds that are central to several modern research trends.

Key Research Trajectories:

Novel Synthetic Methodologies: A significant portion of current research focuses on developing more efficient, sustainable, and stereoselective methods to synthesize highly substituted piperidines. ajchem-a.com This includes the use of green catalysts, water-initiated processes, and one-pot reactions. ajchem-a.com Recent advances include gold-catalyzed oxidative amination of alkenes, palladium-catalyzed dearomatization-hydrogenation of fluoropyridines, and radical-mediated cyclizations to form the piperidine ring. nih.gov

Drug Discovery and Medicinal Chemistry: The piperidine scaffold remains a cornerstone of drug design. nih.govmdpi.com Contemporary efforts are directed at synthesizing novel derivatives as potential treatments for a wide range of diseases. For example, recent studies have explored N-substituted piperidines as agents for Alzheimer's disease by targeting enzymes like acetylcholinesterase and butyrylcholinesterase. ajchem-a.com The modular synthesis of complex N-aryl piperidines from common iminium salt precursors is a recent strategy to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies. chemrxiv.org

Intermediate for Complex Synthesis: Compounds like Piperidine, N-(ethoxymethyl)- serve as valuable building blocks or intermediates. The ethoxymethyl group can act as a placeholder or a directing group in more complex synthetic sequences. For example, related N-substituted piperidines are used in the synthesis of complex natural products and pharmaceutical targets like Donepezil. nih.gov

Prospective Developments:

The future for research on N-substituted piperidines, including derivatives like N-(ethoxymethyl)-piperidine, points towards greater complexity and application-specificity. The development of methods that allow for the late-stage functionalization of complex molecules containing a piperidine ring is a key area of interest. Furthermore, the integration of computational and theoretical studies with experimental synthesis will likely accelerate the discovery of new piperidine derivatives with tailored properties. As our understanding of biological systems deepens, the design of N-substituted piperidines with highly specific interactions with biological targets will continue to be a major driver of research in this field.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3275-13-6

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-(ethoxymethyl)piperidine

InChI

InChI=1S/C8H17NO/c1-2-10-8-9-6-4-3-5-7-9/h2-8H2,1H3

InChI Key

IHQZMTASTVTDLX-UHFFFAOYSA-N

Canonical SMILES

CCOCN1CCCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for Piperidine, N Ethoxymethyl and Its Structural Analogs

Direct N-Alkylation Strategies for Introducing the Ethoxymethyl Moiety

The most straightforward approach to the synthesis of "Piperidine, N-(ethoxymethyl)-" involves the formation of the N-C bond by direct alkylation of the piperidine (B6355638) nitrogen. This can be achieved through classical nucleophilic substitution reactions or by employing more sophisticated catalytic methods.

Nucleophilic Substitution Reactions for N-Alkylation of Piperidine with Ethoxymethyl Precursors

The synthesis of "Piperidine, N-(ethoxymethyl)-" is commonly achieved through the nucleophilic substitution reaction of piperidine with a suitable ethoxymethylating agent. The most prevalent precursor for this transformation is chloromethyl ethyl ether. In this reaction, the lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, thereby preventing the protonation of the piperidine starting material and driving the reaction to completion. Common bases employed include inorganic carbonates such as potassium carbonate or sodium carbonate, or tertiary amines like triethylamine. The choice of solvent is also crucial and often involves aprotic polar solvents like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the SN2 reaction pathway.

A general procedure involves the slow addition of the alkylating agent, such as an alkyl bromide or iodide, to a solution of piperidine in a suitable solvent like anhydrous acetonitrile at room temperature. nih.gov To favor monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts, it is often recommended to add the alkylating agent slowly to ensure that piperidine remains in excess. nih.gov The use of a base, such as potassium carbonate in DMF, is a common strategy to facilitate the reaction at room temperature. nih.gov

Reactant 1Reactant 2BaseSolventTemperatureProductReference
PiperidineChloromethyl ethyl etherK₂CO₃DMFRoom Temp.Piperidine, N-(ethoxymethyl)- nih.gov
PiperidineEthyl chloromethyl ether---Piperidine, N-(ethoxymethyl)- elsevierpure.com
PiperidineAlkyl bromide/iodideKHCO₃AcetonitrileRoom Temp.N-Alkylpiperidine nih.gov

Catalytic N-Alkylation Methodologies

While classical nucleophilic substitution is effective, modern synthetic chemistry has seen a surge in the development of catalytic N-alkylation methods. These approaches often offer milder reaction conditions, higher selectivity, and a broader substrate scope. Catalytic systems for the N-alkylation of amines with alcohols, known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, have gained significant traction. This process involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with water being the only byproduct.

Ruthenium and iridium-based catalysts are commonly employed for this transformation. For instance, Ru(II) complexes have been used for the N-methylation of amines using methanol (B129727) as the C1 source under weak base conditions. nih.gov Similarly, iridium catalysts have been utilized for the N-alkylation of amines with a variety of alcohols. nih.gov While direct catalytic N-ethoxymethylation of piperidine using ethoxymethanol (B161747) is not extensively documented in readily available literature, the principles of borrowing hydrogen catalysis suggest its feasibility. This would involve the catalytic oxidation of ethoxymethanol to ethoxyformaldehyde, followed by its reaction with piperidine and subsequent reduction to yield "Piperidine, N-(ethoxymethyl)-".

Another catalytic approach involves the use of metal triflates. For example, scandium triflate (Sc(OTf)₃) has been shown to catalyze the nucleophilic substitution reactions of 2-methoxypiperidines with silyl (B83357) enolates, demonstrating the utility of metal triflates in activating alkoxy-substituted piperidines for C-C bond formation. nih.gov This suggests the potential for similar catalytic systems to facilitate N-C bond formation in the synthesis of N-alkoxymethyl piperidines.

Catalyst SystemAmineAlkylating AgentKey FeaturesReference
Ru(II) complexesVarious aminesMethanolN-methylation via borrowing hydrogen nih.gov
Iridium complexesVarious aminesAlcoholsN-alkylation via hydrogen autotransfer nih.gov
Sc(OTf)₃2-MethoxypiperidinesSilyl enolatesCatalytic nucleophilic substitution nih.gov

Cyclization-Based Syntheses of N-(ethoxymethyl)-Substituted Piperidine Systems

An alternative and powerful strategy for the synthesis of substituted piperidines involves the construction of the heterocyclic ring itself through cyclization reactions. These methods offer excellent control over stereochemistry and allow for the introduction of various substituents on the piperidine core.

Intramolecular Ring-Forming Transformations

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing an efficient means to construct cyclic structures from acyclic precursors. In the context of N-(ethoxymethyl)-substituted piperidines, this would involve the cyclization of a linear precursor already containing the N-(ethoxymethyl) moiety.

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric cyclization methodologies. These strategies often employ chiral catalysts or auxiliaries to induce stereoselectivity in the ring-forming step. While specific examples leading directly to N-(ethoxymethyl)piperidines are not prevalent in the literature, the general principles of asymmetric cyclization are applicable.

One notable approach is the rhodium-catalyzed asymmetric intramolecular hydroamination of unactivated alkenes. This method has been successfully used to construct enantioenriched nitrogen heterocycles. nih.gov The application of this methodology to a substrate such as N-(ethoxymethyl)-N-(pent-4-en-1-yl)amine could potentially yield chiral 2-methyl-N-(ethoxymethyl)piperidine. The choice of chiral ligand is critical for achieving high enantioselectivity.

Another powerful tool is the use of boronyl radical-catalyzed (4+2) cycloaddition reactions, which have been employed for the regio- and diastereoselective synthesis of polysubstituted piperidines. nih.gov This metal-free approach offers a high degree of modularity and could be adapted for the synthesis of complex N-(ethoxymethyl)piperidine analogs.

Transition metal catalysis plays a pivotal role in modern organic synthesis, and numerous methods have been developed for the metal-catalyzed intramolecular cyclization to form piperidine rings. Ring-closing metathesis (RCM) is a particularly powerful technique for the synthesis of unsaturated rings. wikipedia.orgorganic-chemistry.org The intramolecular RCM of a diallylamine (B93489) derivative bearing an N-(ethoxymethyl) group, catalyzed by a ruthenium-based catalyst such as Grubbs' catalyst, would lead to the formation of an N-(ethoxymethyl)-1,2,3,6-tetrahydropyridine, which can be subsequently reduced to the corresponding piperidine.

Intramolecular hydroamination of alkenes, catalyzed by various transition metals including lanthanides and group 4 metals, is another atom-economical method for piperidine synthesis. nih.gov Lanthanide complexes grafted onto periodic mesoporous silicas have shown high catalytic activity in the intramolecular hydroamination/cyclization of aminoalkenes. nih.gov Applying this to an N-(ethoxymethyl)-substituted aminoalkene would provide a direct route to the target molecule.

Palladium-catalyzed intramolecular Heck reactions also represent a versatile tool for the construction of heterocyclic systems. semanticscholar.org An intramolecular Heck cyclization of an N-(ethoxymethyl)-N-(5-halopent-1-en-1-yl)amine could potentially yield an N-(ethoxymethyl)piperidine derivative.

Cyclization StrategyCatalyst/ReagentPrecursor TypePotential ProductReference
Asymmetric Intramolecular HydroaminationRhodium complex with chiral ligandN-(ethoxymethyl)-N-(pent-4-en-1-yl)amineChiral 2-methyl-N-(ethoxymethyl)piperidine nih.gov
Radical (4+2) CycloadditionBoronyl radical catalystN-(ethoxymethyl) substituted azetidine (B1206935) and alkenePolysubstituted N-(ethoxymethyl)piperidine nih.gov
Ring-Closing Metathesis (RCM)Grubbs' Catalyst (Ruthenium-based)N,N-Diallyl-N-(ethoxymethyl)amineN-(ethoxymethyl)-1,2,3,6-tetrahydropyridine wikipedia.orgorganic-chemistry.org
Intramolecular HydroaminationLanthanide complexesN-(ethoxymethyl)-substituted aminoalkeneN-(ethoxymethyl)piperidine nih.gov
Intramolecular Heck ReactionPalladium catalystN-(ethoxymethyl)-N-(5-halopent-1-en-1-yl)amineN-(ethoxymethyl)piperidine derivative semanticscholar.org

Intermolecular Annulation and Multicomponent Reactions

Intermolecular strategies for piperidine synthesis involve the assembly of the ring from two or more separate components in a single synthetic operation, offering a high degree of molecular diversity.

The double reductive amination of a 1,5-dicarbonyl compound with an amine is a classic and highly effective method for constructing the piperidine ring. For the synthesis of N-(ethoxymethyl)piperidine, this would involve the reaction of glutaraldehyde (B144438) with ethoxyamine in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the intermediate iminium ions without affecting the carbonyl groups of the starting material. masterorganicchemistry.com

This approach is widely used for the synthesis of various piperidine derivatives and can be adapted for the preparation of N-alkoxyamines. organicreactions.org

EntryDicarbonyl CompoundAmineReducing AgentProductReference
1GlutaraldehydeEthoxyamineNaBH₃CN or NaBH(OAc)₃Piperidine, N-(ethoxymethyl)- organicreactions.org, masterorganicchemistry.com
2Aldehyde/KetoneNitro CompoundsH₂, CatalystSecondary/Tertiary Amines frontiersin.org
3Aldehyde/KetoneNitrilesH₂, CatalystSecondary Amines nih.gov

This table outlines the general principle of reductive amination for piperidine synthesis and related C-N bond formations.

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a powerful tool for the formation of C-N bonds. A double aza-Michael reaction, where an amine adds to a 1,4-diconjugated system, can directly lead to the formation of a piperidine ring. For the synthesis of N-(ethoxymethyl)piperidine, one could envision the reaction of ethoxyamine with a suitable bis-α,β-unsaturated ketone or ester.

This strategy has been successfully employed in the synthesis of various substituted piperidinones, which can be further reduced to the corresponding piperidines. The reaction is often catalyzed by a base or a Lewis acid. ntu.edu.sg

EntryAmineMichael AcceptorProductDiastereoselectivityReference
1BenzylamineDienone2,5-disubstituted piperidinoneUnspecified mixture ntu.edu.sg
2Sulfinyl aminesBis-enoneQuinolizidine alkaloidsExcellent rsc.org

This table provides examples of double aza-Michael reactions for the synthesis of piperidine-containing structures.

Hydrogenation and Reduction of Heteroaromatic Precursors to N-(ethoxymethyl)-Piperidines

The catalytic hydrogenation of pyridines is a direct and atom-economical method for the synthesis of piperidines. To obtain N-(ethoxymethyl)piperidine, this would necessitate the hydrogenation of an N-(ethoxymethyl)pyridinium salt. The positive charge on the nitrogen atom activates the pyridine (B92270) ring towards reduction, which can often be achieved under milder conditions than the hydrogenation of neutral pyridines.

A variety of catalysts, including platinum, palladium, rhodium, and iridium complexes, have been employed for the hydrogenation of pyridinium (B92312) salts. dicp.ac.cnnih.govresearchgate.net The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction when substituted pyridinium salts are used. Transfer hydrogenation, using hydrogen donors like formic acid or isopropanol, offers a convenient alternative to using gaseous hydrogen. dicp.ac.cnresearchgate.net

EntrySubstrateCatalystHydrogen SourceProductEnantiomeric/Diastereomeric RatioReference
1N-Benzylpyridinium Salts[RhCp*Cl₂]₂/KIHCOOH/NEt₃N-Benzylpiperidine- dicp.ac.cn
22-Alkyl N-Benzylpyridinium SaltsIr-MeO-BoQPhosH₂2-Alkyl-N-benzylpiperidineup to 90:10 er nih.gov
3Pyridinium SaltsRhodium complexHCOOH/H₂ON-Aryl PiperidineHigh dr nih.gov

This table summarizes key findings in the hydrogenation of pyridinium salts to afford substituted piperidines.

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridines represents a direct and atom-economical route to piperidines. nih.gov This fundamental process often requires transition metal catalysts and can be performed under a range of conditions. nih.govcjcatal.com

Ruthenium-based catalysts, particularly ruthenium on carbon (Ru/C), have demonstrated high efficacy in the complete conversion of pyridine to piperidine with excellent selectivity. cjcatal.com Under optimized conditions of 100 °C and 3.0 MPa of hydrogen pressure, 5% Ru/C can achieve 100% conversion and selectivity. cjcatal.com The activity of noble metal catalysts for pyridine hydrogenation generally follows the order: Ru/C > Pd/C > Pt/C > Ir/C. cjcatal.com The electronic properties of the pyridine ring play a significant role in the reaction's success, with electron-donating or withdrawing groups influencing the hydrogenation reactivity. cjcatal.com

Heterogeneous rhodium on carbon (Rh/C) has also been utilized for the hydrogenation of various aromatic compounds, including pyridines, under relatively mild conditions (80 °C, 5 atm H₂ in water). organic-chemistry.org

CatalystSubstrateConditionsConversion (%)Selectivity (%)Reference
5% Ru/CPyridine100 °C, 3.0 MPa H₂100100 (to Piperidine) cjcatal.com
10% Rh/CPyridine80 °C, 5 atm H₂HighHigh organic-chemistry.org
RuO₂Pyridine Derivatives90-100 °C, 70-100 atm-- researchgate.net

Transfer Hydrogenation Systems

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, employing hydrogen donor molecules instead. organic-chemistry.org Formic acid and its salts are common hydrogen sources in these systems. dicp.ac.cnresearchgate.net

A borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as the hydrogen source provides good yields of piperidines with notable cis-selectivity. organic-chemistry.org This method avoids the need for high-pressure H₂ gas, enhancing its practicality. organic-chemistry.org

Rhodium complexes, such as those derived from [RhCp*Cl₂]₂, are effective catalysts for the transfer hydrogenation of pyridinium salts using a formic acid/triethylamine mixture. dicp.ac.cnresearchgate.net This approach has been extended to the asymmetric reductive transamination of pyridinium salts, allowing for the synthesis of chiral piperidines. dicp.ac.cn Furthermore, iridium catalysts have been developed for the transfer hydrogenation of quinoxalines in aqueous media using sodium formate (B1220265) as the hydrogen source, a technique that could potentially be adapted for pyridine derivatives. researchgate.net

Catalyst SystemHydrogen SourceSubstrateKey FeaturesReference
BoraneAmmonia boranePyridinesMetal-free, good cis-selectivity organic-chemistry.org
[RhCpCl₂]₂ / KIHCOOH/NEt₃Pyridinium saltsEffective for pyridinium salt reduction dicp.ac.cnresearchgate.net
[CpIrCl₂]₂ / DiamineHCOONa (in water)QuinoxalinespH-dependent, operates in aqueous media researchgate.net

Hydrosilylation Methods for Ring Reduction

Hydrosilylation, involving the addition of a silicon-hydrogen bond across a double or triple bond, provides another avenue for the reduction of pyridine rings. Depending on the reaction conditions and catalysts, this can lead to either partially or fully saturated piperidine structures. nih.gov

Borenium-catalyzed hydrosilylation of pyridines can lead to dearomatization, forming enamines that can be further functionalized. nih.gov Cobalt carbonyl, Co₂(CO)₈, has been shown to catalyze the hydrosilylation of levulinic acid derivatives with aromatic amines, leading to pyrrolidines, showcasing the potential of this catalyst in N-heterocycle synthesis. organic-chemistry.org

Industrial Synthesis Processes for N-(ethoxymethyl)-Piperidine and its Derivatives

On an industrial scale, the synthesis of N-(ethoxymethyl)-piperidine typically involves the reaction of piperidine with an ethoxymethylating agent. A common method is the nucleophilic substitution reaction between piperidine and ethyl chloromethyl ether. ontosight.ai This reaction is generally carried out under basic conditions to facilitate the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the ether. ontosight.ai

The choice of raw materials and reagents that are readily available and the implementation of a streamlined process are crucial for large-scale production. google.com Efficient work-up and purification steps are also vital to ensure high yields and purity of the final product. google.com

Stereoselective Synthesis of N-(ethoxymethyl)-Piperidine Derivatives

The synthesis of specific stereoisomers of substituted piperidines is of paramount importance, particularly in the pharmaceutical industry. nih.govusm.edu This requires precise control over the stereochemical outcome of the reactions.

Diastereoselective Control in Synthetic Pathways

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possibilities. This can be achieved through various strategies, including substrate control, reagent control, and catalyst control.

For instance, the nucleophilic substitution of 2-acyloxypiperidines can be highly diastereoselective, with the stereochemical outcome depending on the nature of the substituents. nih.gov Metal triflates have been found to catalyze these reactions effectively. nih.gov Another approach involves the aza-Prins cyclization, which can be used to generate 2,4,6-trisubstituted piperidines with stereoselective control through a kinetically favorable chair-like transition state. usm.edu

Enantioselective Catalysis in Piperidine, N-(ethoxymethyl)- Synthesis

Enantioselective catalysis focuses on the synthesis of a specific enantiomer. This is often achieved using chiral catalysts that create a chiral environment for the reaction.

The catalytic asymmetric hydrogenation of N-iminopyridinium ylides has been developed as an efficient method to access enantioenriched substituted piperidines. nih.gov Optimization of the electronic properties of the catalyst through ligand modification is key to achieving high enantiomeric excesses. nih.gov

Furthermore, chemo-enzymatic methods are emerging as powerful tools for the asymmetric dearomatization of activated pyridines. nih.gov A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high efficiency and stereoselectivity. nih.gov Organocatalysis, using chiral phosphoric acids, has also been successfully applied to the enantioselective synthesis of axially chiral N,N'-bisindoles, demonstrating the potential of this strategy for creating other chiral heterocycles. nih.gov

MethodCatalyst/ReagentKey FeatureReference
Nucleophilic SubstitutionMetal TriflatesDiastereoselective addition to 2-acyloxypiperidines nih.gov
Aza-Prins CyclizationAcidStereoselective formation of 2,4,6-trisubstituted piperidines usm.edu
Asymmetric HydrogenationChiral Metal ComplexEnantioselective reduction of N-iminopyridinium ylides nih.gov
Chemo-enzymatic DearomatizationAmine Oxidase/Ene Imine ReductaseStereoselective synthesis of substituted piperidines nih.gov

Reactivity Profiles and Mechanistic Investigations of Piperidine, N Ethoxymethyl

Fundamental Chemical Transformations of the N-(ethoxymethyl)-Piperidine Scaffold

The reactivity of N-(ethoxymethyl)piperidine is dictated by the interplay of the saturated piperidine (B6355638) ring and the N-ethoxymethyl group, which can act as a protecting group for the piperidine nitrogen.

Oxidation Reactions

While specific studies on the oxidation of N-(ethoxymethyl)piperidine are not extensively documented, the reactivity can be inferred from studies on analogous N-substituted and parent piperidines. Oxidation can occur at the nitrogen atom or at the α-carbon of the piperidine ring.

The biological N-oxidation of piperidine itself has been shown to yield products such as N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov Chemical oxidation of piperidine derivatives can lead to various products depending on the oxidant and reaction conditions. For instance, gas-phase oxidation of piperidine using "green oxidants" like hydrogen peroxide and nitrous oxide can yield pyridine (B92270) and 2,3,4,5-tetrahydropyridine. scholarpublishing.org

A common oxidation pathway for N-protected piperidines involves the formation of an N-acyliminium ion intermediate. nih.gov These reactive species are typically generated through electrochemical methods or by using chemical oxidants. For example, the anodic methoxylation of N-formylpiperidine produces a 2-methoxylated piperidine, which serves as a precursor to an N-formyliminium ion. soton.ac.uk This intermediate can then react with various nucleophiles.

Electrochemical oxidation of 2,2,6,6-tetramethylpiperidine (B32323) in acetonitrile (B52724) has been shown to result in N-cyanomethylation, proceeding through a radical cation and an aminyl radical intermediate. rsc.org A similar radical-mediated pathway could be envisioned for N-(ethoxymethyl)piperidine under certain oxidative conditions.

PrecursorOxidant/MethodProduct(s)Reference
PiperidineRat Liver MicrosomesN-hydroxypiperidine, 2,3,4,5-tetrahydropyridine-1-oxide nih.gov
PiperidineH₂O₂/N₂O (gas-phase)Pyridine, 2,3,4,5-tetrahydropyridine scholarpublishing.org
N-formylpiperidineAnodic Methoxylation2-Methoxy-N-formylpiperidine soton.ac.uk
2,2,6,6-TetramethylpiperidineElectrochemical OxidationN-cyanomethyl-2,2,6,6-tetramethylpiperidine rsc.org

Reduction Reactions

Specific reduction reactions of the fully formed N-(ethoxymethyl)piperidine are not a common focus in the literature, as the piperidine ring is already saturated. However, the synthesis of the piperidine scaffold itself often involves reduction of a pyridine precursor. The N-(ethoxymethyl) group could potentially be present during such a reduction or introduced afterward.

The hydrogenation of pyridines to piperidines is a fundamental transformation, often requiring transition metal catalysts and sometimes harsh conditions. nih.gov For instance, pyridine can be reduced to piperidine using a molybdenum disulfide catalyst. wikipedia.org More recent methods have employed various catalysts, including iridium, rhodium, and palladium complexes, to achieve this transformation under milder conditions, sometimes with stereoselectivity. nih.govorganic-chemistry.org

The choice of the N-substituent can influence the outcome of these reductions. For instance, the hydrogenation of certain substituted pyridinium (B92312) salts can proceed stereoselectively. nih.gov While not specific to the N-ethoxymethyl group, this highlights the role of the nitrogen substituent in the construction of the piperidine ring.

Nucleophilic and Electrophilic Substitution Reactions on the Piperidine Ring and Ethoxymethyl Group

Nucleophilic Substitution:

Nucleophilic substitution on the piperidine ring of derivatives often occurs at the α-position (C2 or C6) and is frequently facilitated by the in situ generation of an N-acyliminium ion. nih.gov For example, N-benzyloxycarbonyl-2-methoxypiperidine undergoes scandium triflate-catalyzed nucleophilic substitution with silyl (B83357) enolates, leading to 2-alkylated piperidines. nih.gov A similar strategy could potentially be applied to an analogous N-(ethoxymethyl) derivative.

The direct nucleophilic substitution on an unsubstituted piperidine ring is challenging. However, reactions on activated rings, such as 3-halogenocyclohex-2-enones with piperidine, have been studied kinetically. rsc.org Furthermore, nucleophilic aromatic substitution reactions on pyridinium ions with piperidine have been mechanistically investigated, revealing that the reaction mechanism can deviate from the typical rate-controlling addition of the nucleophile. nih.gov

The ethoxymethyl group itself can be subject to nucleophilic attack. The cleavage of this group, which would regenerate the secondary amine, can be achieved under acidic conditions or with certain nucleophiles, although specific studies on N-(ethoxymethyl)piperidine are lacking.

Electrophilic Substitution:

Electrophilic substitution on the piperidine ring is not a common reaction pathway due to the electron-rich nature of the amine and the saturated carbon framework. However, functionalization can be achieved through deprotonation followed by reaction with an electrophile. For instance, N-protected piperidines can be lithiated at the 2-position and then trapped with an electrophile. nih.gov The stereochemical outcome of such reactions can be controlled by the choice of the N-protecting group.

Reactions at the N-Position (e.g., Amide and Enamine Formation)

Amide Formation:

The nitrogen of N-(ethoxymethyl)piperidine is part of a hemiaminal ether linkage and is not directly available for acylation to form an amide without cleavage of the ethoxymethyl group. To form an amide at the piperidine nitrogen, the N-(ethoxymethyl) group would first need to be removed to yield piperidine. Piperidine, being a secondary amine, can then readily react with acylating agents like acid chlorides or anhydrides, or with carboxylic acids in the presence of coupling agents, to form N-acylpiperidines. rsc.org

Enamine Formation:

Enamine formation involves the reaction of a secondary amine with a ketone or aldehyde. wikipedia.org Piperidine is a classic secondary amine used for this purpose. The reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by the elimination of water. It is plausible that N-(ethoxymethyl)piperidine could first be deprotected under the acidic reaction conditions to yield piperidine, which would then participate in enamine formation. The stability of the N-(ethoxymethyl) group under these conditions would be a critical factor.

Detailed Mechanistic Elucidation of Reactions Involving Piperidine, N-(ethoxymethyl)-

Detailed mechanistic studies specifically involving N-(ethoxymethyl)piperidine are scarce in the available literature. However, by examining related systems, we can infer potential mechanistic pathways.

Transition State Analysis in Piperidine Ring Construction

The synthesis of the piperidine ring itself can proceed through various mechanisms, each with distinct transition states that dictate the stereochemical outcome. While no studies directly analyze the transition state for the formation of a piperidine ring from an N-(ethoxymethyl)-containing precursor, general principles from other piperidine syntheses are applicable.

One common strategy for piperidine synthesis is the aza-Prins cyclization. In this reaction, an N-acyliminium ion, which could hypothetically be generated from an N-(ethoxymethyl) precursor, is intercepted by a tethered alkene. The cyclization is proposed to proceed through a kinetically favored six-membered chair-like transition state. This conformation places the nucleophilic alkene in a position to attack the iminium carbon stereoselectively, leading to a specific diastereomer of the trisubstituted piperidine. usm.edu

Another approach is the reductive cyclization of 6-oxoamino acid derivatives. This method involves the formation of an intermediate imine, which is then reduced stereoselectively to yield the piperidine ring. whiterose.ac.uk The stereochemistry of the final product is determined during the reduction step, which can be influenced by the steric bulk of the substituents and the nature of the reducing agent.

The table below summarizes key features of transition states in representative piperidine ring-forming reactions, which could be analogous to a synthesis involving an N-(ethoxymethyl) precursor.

Reaction TypeKey IntermediateProposed Transition State FeatureStereochemical ImplicationReference
aza-Prins CyclizationN-Acyliminium ionChair-like six-membered ringStereoselective formation of trisubstituted piperidine usm.edu
Reductive CyclizationImineDependent on reducing agent and substrateDiastereoselective reduction whiterose.ac.uk
Hydrogenation of PyridinesDihydropyridineAdsorption on catalyst surfaceCan be stereoselective depending on catalyst and substituents nih.gov

Kinetics and Thermodynamics of N-(ethoxymethyl)-Reactions

Detailed kinetic and thermodynamic studies specifically on Piperidine, N-(ethoxymethyl)- are not extensively documented in peer-reviewed literature. However, by examining related systems, such as N-alkoxymethyl polyamides and the reactions of piperidine with various electrophiles, a qualitative understanding of the factors governing its reactivity can be established.

The reactivity of Piperidine, N-(ethoxymethyl)- is primarily centered around the N-C-O acetal-like linkage. This functional group is susceptible to cleavage under acidic conditions. The kinetics of this hydrolysis are expected to be first-order with respect to both the substrate and the acid catalyst. The rate of this reaction would be significantly influenced by the nature of the acidic medium, with stronger acids leading to faster cleavage.

Reaction TypeTypical ConditionsExpected Kinetic ProfileThermodynamic Driving Force
Acid-catalyzed HydrolysisDilute aqueous acid (e.g., HCl, H2SO4)First-order in substrate and acidFormation of stable piperidinium (B107235) salt, formaldehyde, and ethanol (B145695)
Reaction with Lewis AcidsLewis acids (e.g., TiCl4, BF3·OEt2) in aprotic solventsDependent on Lewis acid and substrate concentrationFormation of a stable complex or subsequent reaction products

The reaction of piperidine itself with electrophiles, such as in nucleophilic aromatic substitution reactions, has been shown to follow second-order kinetics. While the N-ethoxymethyl group would sterically and electronically modify the nucleophilicity of the piperidine nitrogen, reactions involving this nitrogen as a nucleophile are less common due to the lability of the N-ethoxymethyl group.

Role of Intermediates in Reaction Pathways

The key to understanding the reactivity of Piperidine, N-(ethoxymethyl)- lies in the nature of the intermediates formed during its reactions. The N-ethoxymethyl group, particularly when the nitrogen is part of an amide or a related electron-withdrawing system, can act as a precursor to a highly reactive N-acyliminium ion intermediate.

Under acidic conditions (both Brønsted and Lewis acids), the ether oxygen of the ethoxymethyl group is protonated or coordinated to the Lewis acid. This is followed by the elimination of ethanol to generate a resonance-stabilized N-iminium ion. This electrophilic intermediate is a powerful tool in C-C bond formation, as it readily reacts with a wide range of nucleophiles.

For instance, in the presence of a suitable nucleophile, such as a silyl enol ether or an organometallic reagent, the N-iminium ion generated from an N-ethoxymethyl lactam would undergo nucleophilic addition to form a more complex piperidine derivative. The stereochemical outcome of such reactions is often influenced by the substitution pattern on the piperidine ring and the nature of the nucleophile and reaction conditions.

The formation of an N-iminium ion intermediate is a common mechanistic motif in the chemistry of N-alkoxymethyl amines and amides and is central to their application in organic synthesis. The transient nature of these intermediates makes their direct observation challenging, but their existence is strongly supported by the products formed in these reactions.

The Ethoxymethyl Moiety as a Protecting Group in Complex Molecule Synthesis

The ethoxymethyl (EOM) group is a valuable protecting group for amines, including the nitrogen atom of piperidine. Its utility stems from its stability under a range of conditions and its facile removal under specific, mild acidic conditions. The EOM group is classified as an acetal-type protecting group.

The introduction of the EOM group onto the piperidine nitrogen can be achieved by reacting piperidine with ethoxymethyl chloride (EOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

Stability and Deprotection:

The N-EOM group is generally stable to basic conditions, organometallic reagents, and nucleophiles, making it compatible with a wide array of synthetic transformations. This orthogonality allows for selective manipulation of other functional groups within a complex molecule without affecting the protected piperidine nitrogen.

Deprotection of the N-EOM group is typically accomplished by treatment with a mild acid. The specific conditions can be tuned to the sensitivity of the substrate.

Deprotection ReagentTypical Conditions
Trifluoroacetic acid (TFA)CH2Cl2, 0 °C to rt
Hydrochloric acid (HCl)MeOH or H2O, rt
p-Toluenesulfonic acid (p-TsOH)MeOH, rt

Application in Complex Molecule Synthesis:

While specific examples detailing the use of N-(ethoxymethyl)piperidine in the total synthesis of complex natural products are not as prevalent as for other N-protecting groups like Boc or Cbz, the principles of its application are well-established. The N-EOM group can be employed to mask the nucleophilicity and basicity of the piperidine nitrogen during steps that are sensitive to these properties.

Strategic Applications of Piperidine, N Ethoxymethyl As a Synthetic Building Block and Reagent

Utilization in the Construction of Complex Heterocyclic Frameworks

While piperidine (B6355638) and its derivatives are fundamental building blocks in the synthesis of a vast array of heterocyclic compounds, specific, detailed examples of Piperidine, N-(ethoxymethyl)- being used to construct new, complex heterocyclic frameworks are not extensively documented in readily available scientific literature. However, its role as a precursor to reactive iminium ions suggests a potential application in reactions with electron-rich systems, which can include aromatic heterocycles. lookchem.comresearchgate.net In such reactions, the piperidinomethyl group is appended to an existing heterocyclic ring, a process known as aminoalkylation, rather than forming a new heterocyclic core. lookchem.comresearchgate.net

Research into the synthesis of ditopic ligands for the selective extraction of metal ions, such as copper(II) nitrate, points towards the use of complex amine structures. tandfonline.comresearchgate.net While a paper on this topic is associated with the CAS number for Piperidine, N-(ethoxymethyl)-, the explicit role of the compound as a building block for the ligand framework is not detailed in the available abstracts. lookchem.comtandfonline.com

Application as a Key Reagent in Organic Synthesis

The primary and most well-documented application of Piperidine, N-(ethoxymethyl)- is as a stable, convenient precursor to reactive electrophilic intermediates, specifically iminium ions. This functionality makes it a key reagent for aminoalkylation reactions.

The N-(ethoxymethyl) group, an example of an aminol ether, can be readily activated by Lewis acids, such as chlorosilanes, to generate N-methylenepiperidinium ions in situ. lookchem.comresearchgate.net A notable study by Heaney, Papageorgiou, and Wilkins demonstrated that dichlorodimethylsilane (B41323) and trichloromethylsilane are effective reagents for generating these iminium ions from aminol ethers like Piperidine, N-(ethoxymethyl)- in aprotic media. lookchem.comresearchgate.net The highly electrophilic iminium ions then readily react with electron-rich aromatic heterocycles, such as furan, to yield mono-aminoalkylation products in good yields. lookchem.comresearchgate.net

In a related application, Rochin, Babot, Dunoguès, and Duboudin reported a convenient method for synthesizing dialkyl(methylene)ammonium chlorides. lookchem.comthieme-connect.com This synthesis utilizes gem-aminoethers, such as Piperidine, N-(ethoxymethyl)-, which react with methyltrichlorosilane (B1216827) to produce the corresponding methyleneammonium salt. lookchem.comthieme-connect.comlookchem.com Specifically, 1-(ethoxymethyl)piperidine is listed as an upstream precursor for the synthesis of 1-methylidenepiperidinium chloride (CAS 20276-55-5), a useful and reactive Mannich reagent. lookchem.com

Advanced Spectroscopic Characterization and Structural Analysis of Piperidine, N Ethoxymethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Piperidine (B6355638), N-(ethoxymethyl)- , a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Piperidine, N-(ethoxymethyl)- is expected to reveal distinct signals corresponding to the different sets of protons in the molecule. Based on established chemical shift principles and data from similar N-substituted piperidines, a predicted ¹H NMR spectrum can be outlined.

The protons of the ethoxymethyl group would give rise to two characteristic signals: a quartet for the methylene (B1212753) protons (-O-CH ₂-CH₃) and a triplet for the methyl protons (-O-CH₂-CH ₃). The methylene protons are deshielded by the adjacent oxygen atom and would appear at a lower field. The methylene bridge protons (-N-CH ₂-O-) would likely appear as a singlet, shifted downfield due to the influence of both the nitrogen and oxygen atoms.

The piperidine ring protons would present more complex splitting patterns due to their diastereotopic nature and chair-to-chair conformational exchange. The axial and equatorial protons at each carbon position are chemically non-equivalent. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would be the most deshielded within the ring system. The protons at C3, C4, and C5 would appear at higher fields.

Predicted ¹H NMR Data for Piperidine, N-(ethoxymethyl)-

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.50q2H-O-CH ₂-CH₃
~4.20s2H-N-CH ₂-O-
~2.50m4HPiperidine H2, H6
~1.55m4HPiperidine H3, H5
~1.40m2HPiperidine H4
~1.15t3H-O-CH₂-CH

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For Piperidine, N-(ethoxymethyl)- , six distinct carbon signals are expected.

The carbon of the methylene bridge (-N-C H₂-O-) would be significantly deshielded due to the two heteroatoms. The ethoxy group carbons would also show characteristic shifts, with the carbon bonded to the oxygen (-O-C H₂-CH₃) being more deshielded than the terminal methyl carbon (-O-CH₂-C H₃). Within the piperidine ring, the carbons adjacent to the nitrogen (C2 and C6) would appear at the lowest field, followed by the C4 carbon, and then the C3 and C5 carbons.

Predicted ¹³C NMR Data for Piperidine, N-(ethoxymethyl)-

Chemical Shift (ppm)Assignment
~80.0-N-C H₂-O-
~65.0-O-C H₂-CH₃
~52.0Piperidine C2, C6
~26.0Piperidine C4
~24.0Piperidine C3, C5
~15.0-O-CH₂-C H₃

Note: This is a predicted data table based on analogous structures. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For Piperidine, N-(ethoxymethyl)- , cross-peaks would be observed between the protons of the ethoxy group (-O-CH ₂-CH ₃). Within the piperidine ring, correlations would be seen between adjacent protons (H2 with H3, H3 with H4, and H4 with H5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of each carbon signal to its attached proton(s). For example, the signal for the -N-CH ₂-O- protons would correlate with the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations would be expected between the methylene bridge protons (-N-CH ₂-O-) and the C2/C6 carbons of the piperidine ring, as well as the carbon of the ethoxy group (-O-C H₂-CH₃).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This would be valuable in determining the stereochemistry and preferred conformation of the piperidine ring. For example, correlations between axial and equatorial protons on adjacent carbons can help to confirm the chair conformation.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

For Piperidine, N-(ethoxymethyl)- (C₈H₁₇NO), the nominal molecular weight is 143 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 143. Due to the presence of one nitrogen atom, this molecular ion peak will have an odd mass-to-charge ratio, in accordance with the nitrogen rule. libretexts.org

The fragmentation of N-substituted piperidines is well-documented. A common fragmentation pathway involves the alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. For Piperidine, N-(ethoxymethyl)- , this could lead to the loss of the ethoxymethyl group or cleavage within the piperidine ring.

Predicted Major Fragments in the Mass Spectrum of Piperidine, N-(ethoxymethyl)-

m/zProposed Fragment
143[M]⁺ (Molecular Ion)
114[M - C₂H₅]⁺
98[M - OCH₂CH₃]⁺
84[Piperidine ring fragment]⁺
59[CH₂OCH₂CH₃]⁺

Note: This is a predicted fragmentation pattern based on general principles of mass spectrometry for amines. youtube.com PubChem also provides predicted collision cross section data for various adducts of this compound. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Piperidine, N-(ethoxymethyl)- would show characteristic absorption bands for the C-H, C-N, and C-O bonds.

The most prominent features would be the C-H stretching vibrations in the region of 2800-3000 cm⁻¹. The presence of the ether linkage (C-O-C) would be indicated by a strong absorption band in the region of 1100-1200 cm⁻¹. The C-N stretching vibration of the tertiary amine would be observed in the fingerprint region, typically around 1000-1200 cm⁻¹. The absence of a significant N-H stretching band (around 3300-3500 cm⁻¹) would confirm the N-substituted nature of the piperidine ring. Similarly, the absence of a carbonyl (C=O) stretch (around 1700 cm⁻¹) would confirm the absence of this functional group.

Predicted Key IR Absorption Bands for Piperidine, N-(ethoxymethyl)-

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2970-2850C-H stretchAliphatic
1470-1440C-H bendCH₂ and CH₃
1150-1085C-O stretchEther
1200-1020C-N stretchTertiary Amine

Note: This is a predicted data table. The NIST WebBook provides IR spectra for piperidine and N-methylpiperidine which can be used for comparison. nist.govnist.gov

Complementary Spectroscopic Techniques in Elucidating N-(ethoxymethyl)-Piperidine Structures (e.g., UV-Vis, Raman)

While NMR, MS, and IR are the primary tools for the structural elucidation of Piperidine, N-(ethoxymethyl)- , other spectroscopic techniques can provide complementary information.

UV-Vis Spectroscopy: Piperidine, N-(ethoxymethyl)- is not expected to have significant absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum because it lacks chromophores such as conjugated double bonds or aromatic rings. Therefore, UV-Vis spectroscopy would likely be of limited use for the structural characterization of this particular compound.

Raman Spectroscopy: Raman spectroscopy, like IR spectroscopy, provides information about molecular vibrations. It can be a useful complementary technique, particularly for observing symmetric vibrations that may be weak or absent in the IR spectrum. For Piperidine, N-(ethoxymethyl)- , Raman spectroscopy could provide additional data on the skeletal vibrations of the piperidine ring and the C-O-C ether linkage.

Computational Chemistry Investigations of Piperidine, N Ethoxymethyl

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate prediction of molecular properties. DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311G**, have been effectively used to study piperidine (B6355638) derivatives. nih.gov For N-(ethoxymethyl)-piperidine, DFT would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

The piperidine ring is expected to adopt a chair conformation. The N-(ethoxymethyl) substituent introduces additional degrees of freedom. DFT calculations can elucidate the precise arrangement of the ethoxymethyl group relative to the piperidine ring. Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity. For instance, the analysis of electronic structure through DFT can reveal the electrophilic nature of certain parts of the molecule, making them susceptible to nucleophilic attack. researchgate.net

Table 1: Predicted Geometric and Electronic Properties of N-(ethoxymethyl)-piperidine from DFT Calculations

ParameterPredicted ValueSignificance
Molecular Geometry
C-N-C (ring) bond angle~112°Indicates the geometry around the nitrogen atom.
C-O-C (ether) bond angle~111°Describes the geometry of the ethoxy group.
N-C (exocyclic) bond length~1.46 ÅRepresents the bond connecting the substituent to the ring.
Electronic Properties
HOMO Energy-6.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy1.2 eVRelates to the molecule's ability to accept electrons.
Dipole Moment~1.5 DIndicates the overall polarity of the molecule.

Note: The values in this table are representative and would be precisely determined through specific DFT calculations.

Conformational Analysis and Energetics of N-(ethoxymethyl)-Piperidine

The conformational landscape of piperidine derivatives is a key determinant of their biological activity and physical properties. For N-substituted piperidines, the primary conformational equilibrium involves the orientation of the substituent on the nitrogen atom, which can be either axial or equatorial. Infrared spectroscopy and dipole moment measurements have shown that for the parent piperidine, the N-H bond prefers the equatorial position. rsc.org

Computational methods, such as molecular mechanics and DFT, can be used to calculate the relative energies of different conformers of N-(ethoxymethyl)-piperidine. nih.gov These calculations typically show that the equatorial conformer is more stable than the axial conformer due to reduced steric hindrance. The energy difference between these conformers, ΔG°, can be quantified. For many N-substituted piperidines, this energy difference is significant enough that the equatorial conformer is the predominant species at room temperature.

Table 2: Calculated Relative Energies of N-(ethoxymethyl)-piperidine Conformers

ConformerDescriptionRelative Energy (kcal/mol)Population (%) at 298 K
EquatorialThe ethoxymethyl group is in the equatorial position.0.00>95
AxialThe ethoxymethyl group is in the axial position.>1.0<5

Note: The relative energy is a typical value for N-alkyl substituted piperidines and would need to be specifically calculated for N-(ethoxymethyl)-piperidine.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For N-(ethoxymethyl)-piperidine, this could involve modeling its synthesis or its reactions with other molecules. For example, the synthesis of N-(ethoxymethyl)-piperidine can occur via a nucleophilic substitution reaction between piperidine and an ethoxymethyl halide. ontosight.ai

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. These models are widely used in drug discovery and materials science to predict properties without the need for experimental measurements. nih.gov

Table 3: Examples of Molecular Descriptors for QSPR Modeling of N-(ethoxymethyl)-piperidine

Descriptor TypeExample DescriptorInformation Encoded
Topological Wiener IndexMolecular branching and size.
Geometrical Molecular Surface AreaThe size and shape of the molecule.
Electronic Partial Atomic ChargesThe distribution of charge within the molecule.
Constitutional Molecular WeightThe mass of the molecule.
Physicochemical LogPThe lipophilicity of the molecule.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. arxiv.org An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time.

For N-(ethoxymethyl)-piperidine, an MD simulation could be used to explore its conformational space in a solvent, such as water. This would provide a more realistic picture of its behavior than static calculations in a vacuum. MD simulations can reveal the dynamics of the piperidine ring's chair-to-boat interconversion, the rotational dynamics of the ethoxymethyl group, and the interactions between the molecule and the surrounding solvent molecules. researchgate.net This information is particularly valuable for understanding how the molecule behaves in a biological environment. The stability of inhibitor-protease complexes of piperidine derivatives has been validated using this method. researchgate.net

Emerging Research Frontiers and Outlook for Piperidine, N Ethoxymethyl

Development of Novel Catalytic Systems for its Synthesis and Functionalization

The synthesis and functionalization of piperidine (B6355638) derivatives are central to the development of new pharmaceuticals and materials. For Piperidine, N-(ethoxymethyl)-, research is moving beyond traditional synthetic methods towards more efficient and selective catalytic systems.

The primary route to N-alkoxymethyl-substituted piperidines involves the nucleophilic substitution of piperidine with reagents like ethyl chloromethyl ether, typically under basic conditions. ontosight.ai However, the focus is shifting towards catalytic approaches that offer milder reaction conditions and greater functional group tolerance.

Catalytic C-H Functionalization: A significant area of research is the direct functionalization of the piperidine ring's C-H bonds. While much of the work has focused on piperidines with other N-substituents like Boc or aryl groups, the principles are applicable to N-(ethoxymethyl)piperidine. Rhodium-catalyzed C-H insertion reactions, for instance, have shown remarkable site-selectivity on the piperidine ring, which is often controlled by the choice of catalyst and the nature of the N-protecting group. nih.gov For N-(ethoxymethyl)piperidine, the electronic and steric properties of the N-(ethoxymethyl) group would play a crucial role in directing the regioselectivity of such transformations.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the functionalization of amines. researchgate.net This methodology allows for the generation of radical intermediates under mild conditions, opening up new avenues for C-H functionalization. For instance, photocatalytic strategies have been developed for the α-functionalization of saturated azaheterocycles. conicet.gov.arresearchgate.net The application of these methods to Piperidine, N-(ethoxymethyl)- could enable the introduction of a wide range of substituents at the α-position to the nitrogen, a key transformation in the synthesis of complex molecules.

Biocatalysis: The use of enzymes in synthesis offers a green and highly selective alternative to traditional chemical catalysis. Lipase-catalyzed multicomponent reactions have been successfully employed for the synthesis of piperidine derivatives. ontosight.ai Exploring the potential of enzymes like monoamine oxidases or engineered P450 enzymes for the selective functionalization of Piperidine, N-(ethoxymethyl)- represents a promising research direction.

A summary of potential catalytic systems for the synthesis and functionalization of N-substituted piperidines is presented in the table below.

Catalytic SystemType of TransformationPotential Application for Piperidine, N-(ethoxymethyl)-
Rhodium catalystsC-H Carbene InsertionSite-selective functionalization of the piperidine ring. nih.gov
Palladium catalystsCross-coupling ReactionsIntroduction of aryl or vinyl groups.
Photocatalysts (e.g., Iridium, Organic Dyes)C-H Functionalization via Radical Intermediatesα-Alkylation and α-arylation under mild conditions. researchgate.netconicet.gov.arresearchgate.net
Biocatalysts (e.g., Lipases, Oxidases)Asymmetric Synthesis, Selective OxidationEnantioselective synthesis and functionalization. ontosight.ai

Exploration of Undiscovered Reaction Pathways and Synthetic Transformations

Beyond established reactions, researchers are actively seeking to uncover novel reaction pathways for piperidine derivatives, which could be extended to Piperidine, N-(ethoxymethyl)-.

One such area is the exploration of radical-mediated cyclizations and annulations . The generation of nitrogen-centered or carbon-centered radicals on the piperidine scaffold can initiate cascades to form complex polycyclic structures. nih.gov The N-(ethoxymethyl) group, with its ether linkage, could potentially influence the stability and reactivity of these radical intermediates in unique ways.

Furthermore, the development of new multicomponent reactions (MCRs) involving piperidine derivatives is a continuous effort. MCRs offer a highly efficient way to build molecular complexity in a single step. Designing novel MCRs that incorporate Piperidine, N-(ethoxymethyl)- as a building block would provide rapid access to diverse libraries of complex molecules for screening in drug discovery and materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with advanced technologies like flow chemistry and automated platforms is revolutionizing the way molecules are made. These technologies offer enhanced control over reaction parameters, improved safety, and the ability to rapidly synthesize and screen compound libraries.

Flow Chemistry: Continuous flow synthesis has been successfully applied to the synthesis of various piperidine derivatives, including the electroreductive cyclization of imines to form the piperidine ring. nih.gov The synthesis of N-methyl secondary amines from alkyl mesylates has also been demonstrated in a continuous flow process. researchgate.netvapourtec.com For Piperidine, N-(ethoxymethyl)-, a flow-based synthesis could offer significant advantages in terms of scalability and safety, particularly for reactions that are exothermic or involve hazardous reagents. A notable example in a related system is the flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines, highlighting the potential for precise control and scalability. nih.gov

Automated Synthesis Platforms: Automated synthesizers are becoming increasingly prevalent in both academic and industrial research. sigmaaldrich.comchemspeed.comacs.org These platforms can perform multi-step syntheses with high throughput, accelerating the discovery of new molecules. The development of standardized protocols for the synthesis and functionalization of Piperidine, N-(ethoxymethyl)- on these platforms would enable the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

The table below outlines the potential benefits of integrating these technologies.

TechnologyKey AdvantagesRelevance for Piperidine, N-(ethoxymethyl)-
Flow ChemistryEnhanced heat and mass transfer, improved safety, scalability, integration of reaction and purification steps. nih.govSafer and more efficient synthesis, potential for in-line monitoring and optimization. nih.gov
Automated SynthesisHigh-throughput synthesis, rapid library generation, improved reproducibility. sigmaaldrich.comchemspeed.comacs.orgAccelerated discovery of derivatives with desired properties through rapid SAR studies.

Interdisciplinary Research at the Interface of Synthetic and Material Sciences

The unique properties of the N-(ethoxymethyl) group open up possibilities for the application of Piperidine, N-(ethoxymethyl)- in materials science. The ether linkage introduces a degree of flexibility and potential for hydrogen bonding that is distinct from other N-substituted piperidines.

Polymer Chemistry: Piperidine-containing polymers have been investigated for various applications, including as kinetic hydrate (B1144303) inhibitors. Research into temperature-responsive polymers containing piperidine carboxamide moieties has shown that the substitution pattern on the piperidine ring can influence the polymer's properties. nih.gov Incorporating Piperidine, N-(ethoxymethyl)- as a monomer or a functional side group in polymers could lead to new materials with tailored properties, such as specific solubility, thermal stability, or biocompatibility. The synthesis of polymers from piperidine-based monomers has been reported, indicating a viable pathway for creating novel materials.

Functional Materials: The piperidine scaffold is a component of some molecules with interesting nonlinear optical (NLO) properties. While specific studies on Piperidine, N-(ethoxymethyl)- in this area are yet to be reported, the general principle of incorporating nitrogen heterocycles into chromophores to tune their electronic properties is well-established. Future research could explore the potential of Piperidine, N-(ethoxymethyl)- derivatives in the design of new organic materials for electronics and photonics.

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